Iron(II) tetrafluoroborate hexahydrate

描述

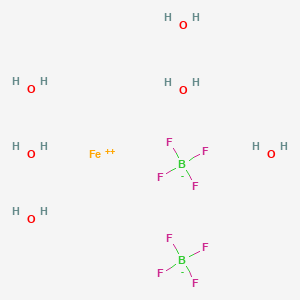

Structure

2D Structure

属性

IUPAC Name |

iron(2+);ditetrafluoroborate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Fe.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQGOEGCKHXNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.O.O.O.O.O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2F8FeH12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578075 | |

| Record name | Iron(2+) tetrafluoroborate--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13877-16-2 | |

| Record name | Iron(2+) tetrafluoroborate--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron(II) tetrafluoroborate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Iron Ii Tetrafluoroborate Hexahydrate and Its Derivatives

Direct Synthesis Routes from Iron(II) Precursors

The most straightforward methods for preparing iron(II) tetrafluoroborate (B81430) hexahydrate involve the use of simple iron(II) salts as starting materials. These routes are often favored for their simplicity and scalability.

A widely documented and common method for synthesizing iron(II) tetrafluoroborate hexahydrate is the direct stoichiometric reaction of an iron(II) salt with tetrafluoroboric acid (HBF₄). For instance, iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O) can be reacted with an aqueous solution of tetrafluoroboric acid. The reaction proceeds as follows:

FeSO₄ + 2HBF₄ + 6H₂O → Fe(BF₄)₂·6H₂O + H₂SO₄

Key reaction parameters are crucial for a successful synthesis. A molar ratio of 1:2 for the iron(II) salt to tetrafluoroboric acid is maintained to ensure the complete substitution of the anion. Furthermore, the temperature is typically kept between 0–5°C to prevent the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) state. Following the reaction, purification is achieved through crystallization under reduced pressure, which yields pale green crystals of the desired product with a purity often exceeding 95%.

| Iron Precursor | Acid Concentration | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| FeSO₄·7H₂O | 48% HBF₄ | 0–5 | 78 | >95 |

| FeCl₂·4H₂O | 40% HBF₄ | 25 | 65 | 90 |

While the direct synthesis of the hexahydrate form from aqueous solutions is more common, the hexahydrate can also be obtained by the controlled hydration of anhydrous iron(II) tetrafluoroborate (Fe(BF₄)₂). smolecule.com This process involves dissolving the anhydrous salt in water under specific conditions to promote the coordination of six water molecules to the iron(II) center. smolecule.com

The anhydrous form is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. cymitquimica.com Therefore, this process requires careful control of the amount of water added and the temperature to ensure the formation of the stable hexahydrate crystal structure without leading to further dissolution or side reactions. This method is less frequently cited in the literature compared to direct synthesis from aqueous media.

Metathesis Approaches for Enhanced Purity and Versatility

Metathesis, or double displacement, reactions offer an alternative route to synthesize this compound. These methods can provide enhanced purity by precipitating insoluble byproducts, thus simplifying the purification process. A notable example is the reaction between an iron(II) halide, such as iron(II) chloride (FeCl₂), and silver tetrafluoroborate (AgBF₄).

FeCl₂ + 2AgBF₄ + 6H₂O → Fe(BF₄)₂·6H₂O + 2AgCl(s)

A significant advantage of this approach is the precipitation of silver chloride (AgCl), which effectively removes halide impurities from the final product. This is particularly critical for applications in catalysis where halide ions can interfere with the catalytic cycle. The choice of solvent can also influence the reaction kinetics and yield.

| Solvent | Reaction Time (h) | Yield (%) | Residual Ag⁺ (ppm) |

|---|---|---|---|

| Ethanol (B145695) | 2 | 85 | <5 |

| Acetone (B3395972) | 1.5 | 88 | <3 |

| Water | 3 | 72 | 15 |

Ligand-Assisted Syntheses of Iron(II) Tetrafluoroborate Complexes

This compound is a valuable starting material for the synthesis of more complex coordination compounds. The weakly coordinating nature of the BF₄⁻ anion allows for its easy displacement by a wide variety of organic ligands. wikipedia.org

Functionalized iron(II) coordination complexes are synthesized by reacting Fe(BF₄)₂·6H₂O with specific ligands. For example, research has shown that reacting this compound with 3,7-dibenzyl-1,5-di(1′-(R)-phenylethyl)-1,5-diaza-3,7-diphosphacyclooctane in acetone results in an unusual bis-ligand cationic complex, [L₂Fe(BF₄)]⁺[BF₄]⁻. wikipedia.org In this complex, two fluorine atoms from one of the tetrafluoroborate anions are directly coordinated to the iron center. wikipedia.org

The choice of solvent is critical in these syntheses. When the reaction is performed in acetonitrile (B52724), the solvent molecules can also act as ligands, leading to the formation of complexes like [L₂Fe(CH₃CN)₂]²⁺(BF₄)₂⁻. wikipedia.org The synthesis of such complexes is often straightforward, involving the mixing of the iron salt and the ligand in the appropriate solvent at room temperature. mdpi.com

Coordination polymers are extended structures formed by linking metal ions with organic bridging ligands. This compound serves as an excellent source of Fe²⁺ ions for the synthesis of such materials.

For instance, novel iron(II) coordination polymers have been synthesized using the linker 1,3,5-tris((1H-1,2,4-triazol-1-yl)methyl)benzene (ttmb). chemimpex.com The reaction of Fe(BF₄)₂·6H₂O with ttmb in a water and ethanol mixture at elevated temperatures yields the double-chain coordination polymer Fe(H₂O)₂(ttmb)₂₂·4H₂O. chemimpex.com Similarly, a linear iron(II) coordination chain with the probable formula [Fe(L)]ₙ(BF₄)₂ₙ has been prepared by treating Fe(BF₄)₂·6H₂O with the ligand 1,4-bis(1,2':6',1''-bispyrazolylpyridin-4'-yl)benzene in a dichloromethane (B109758) and methanol (B129727) solution. cymitquimica.com These syntheses demonstrate the utility of this compound in constructing complex, high-dimensional materials with interesting properties, such as spin-crossover behavior. cymitquimica.com

Formation of Hetero-Anionic Iron(II) Complexes

The weakly coordinating nature of the tetrafluoroborate anion (BF₄⁻) makes this compound a versatile precursor for the synthesis of hetero-anionic iron(II) complexes. In these compounds, the iron(II) center is associated with more than one type of anion. This can be achieved either by introducing a second type of anion into the coordination sphere or by having different anions acting as coordinating ligands and non-coordinating counter-ions. Such mixed-anion systems are of significant interest as they allow for the fine-tuning of the steric and electronic properties of the resulting complexes, which can influence their magnetic behavior, catalytic activity, and structural architecture.

One prominent area of investigation for hetero-anionic iron(II) complexes is in the field of spin crossover (SCO) materials. researchgate.net The properties of these materials, particularly the temperature and abruptness of the transition between high-spin and low-spin states, are highly sensitive to the crystal packing and the nature of the anions. By creating complexes with a mixture of anions, researchers can modulate the lattice parameters and intermolecular interactions, thereby tuning the SCO properties. researchgate.net

A common strategy for the synthesis of hetero-anionic iron(II) complexes involves the reaction of this compound with a ligand in the presence of another salt that provides the second anion. The stoichiometry of the initial iron salts can be systematically varied to control the ratio of the anions in the final product. researchgate.net

Another approach involves the in situ generation of the second anion. For instance, tetraethyl orthosilicate (B98303) (TEOS) can serve as a source of hexafluorosilicate (B96646) (SiF₆²⁻) anions in the presence of HF, which can be formed from the hydrolysis of tetrafluoroborate ions. mdpi.comnih.gov This method has been successfully employed in the synthesis of mixed-anion SCO nanoparticles. mdpi.com

Furthermore, hetero-anionic systems can also arise from the coordination of the tetrafluoroborate anion itself, alongside another counter-ion, or through the incorporation of bridging anions like fluoride (B91410), which can be sourced from the decomposition of the tetrafluoroborate anion under certain conditions or added as a separate reagent. mdpi.comrsc.org

The following research findings illustrate the synthetic methodologies and resulting structures of various hetero-anionic iron(II) complexes derived from this compound.

Research Findings

Mixed Chloride-Tetrafluoroborate Triazole Complexes

A series of iron(II)-4-amino-1,2,4-triazole (Atrz) complexes with the general formula [Fe(Atrz)₃]Cl₂₋ₓ(BF₄)ₓ have been synthesized to study the effect of anion mixing on their spin crossover properties. researchgate.net The synthesis involves the reaction of a mixture of iron(II) chloride tetrahydrate and this compound with 4-amino-1,2,4-triazole. The ratio of the two anions in the final product can be controlled by the initial ratio of the iron salts. researchgate.net This method provides a straightforward way to tune the transition temperature of the SCO material. researchgate.net

| Target Complex Formula | Fe(BF₄)₂·6H₂O (mmol) | FeCl₂·4H₂O (mmol) | 4-Amino-1,2,4-triazole (mmol) |

| [Fe(Atrz)₃]Cl₂(BF₄)₀ | 0 | 0.5 | 1.5 |

| [Fe(Atrz)₃]Cl₁.₈(BF₄)₀.₂ | 0.05 | 0.45 | 1.5 |

| [Fe(Atrz)₃]Cl₁.₅(BF₄)₀.₅ | 0.125 | 0.375 | 1.5 |

| [Fe(Atrz)₃]Cl₁(BF₄)₁ | 0.25 | 0.25 | 1.5 |

| [Fe(Atrz)₃]Cl₀.₅(BF₄)₁.₅ | 0.375 | 0.125 | 1.5 |

| [Fe(Atrz)₃]Cl₀(BF₄)₂ | 0.5 | 0 | 1.5 |

Mixed Tetrafluoroborate-Hexafluorosilicate Triazole Complexes

Hetero-anionic complexes with the formula Fe(NH₂trz)₃(BF₄)₂₋ₓ(SiF₆)ₓ/₂ have been prepared using a reverse micelle technique. mdpi.com In this method, tetraethyl orthosilicate (TEOS) acts as a precursor for both the silica (B1680970) shell in core-shell nanoparticles and the hexafluorosilicate anion. The SiF₆²⁻ anion is formed from the reaction of SiO₂ with HF, the latter being generated from the hydrolysis of the BF₄⁻ anions. mdpi.com By varying the concentration of TEOS and the reaction time, the ratio of tetrafluoroborate to hexafluorosilicate anions can be adjusted, which in turn modifies the spin crossover behavior of the material, allowing for the fine-tuning of the transition temperature to be just above room temperature. mdpi.comnih.gov

| Precursors | Ligand | Method | Resulting Hetero-Anionic Complex |

| Fe(BF₄)₂·6H₂O, Tetraethyl orthosilicate (TEOS) | 4-Amino-1,2,4-triazole (NH₂trz) | Reverse Micelle Technique | Fe(NH₂trz)₃(BF₄)₂₋ₓ(SiF₆)ₓ/₂@SiO₂ |

Complexes with Coordinated and Counter-ion Tetrafluoroborate

An interesting example of a hetero-anionic environment is found in the complex formed from the reaction of this compound with 3,7-dibenzyl-1,5-di(1′-(R)-phenylethyl)-1,5-diaza-3,7-diphosphacyclooctane (a phosphine (B1218219) ligand, L) in acetone. mdpi.com The resulting product is a cationic complex with the formula [L₂Fe(BF₄)]⁺ BF₄⁻. In this structure, one tetrafluoroborate anion is directly coordinated to the iron(II) center through two of its fluorine atoms, while the second tetrafluoroborate anion acts as a non-coordinating counter-ion. mdpi.com This demonstrates the dual role that the tetrafluoroborate anion can play within the same complex.

| Iron(II) Source | Ligand (L) | Solvent | Resulting Complex Formula | Anion Roles |

| Fe(BF₄)₂·6H₂O | 3,7-dibenzyl-1,5-di(1′-(R)-phenylethyl)-1,5-diaza-3,7-diphosphacyclooctane | Acetone | [L₂Fe(BF₄)]⁺ BF₄⁻ | Coordinated and Counter-ion |

Bridged Fluoro-Tetrafluoroborate Metal-Organic Framework

A hetero-anionic iron(II) metal-organic framework (MOF) has been synthesized by reacting this compound with a triazole-based ligand (PM-Tria) in ethanol at high temperature. rsc.org The resulting complex has the formula {Fe(L)₂(µ-F)}n. In this structure, fluoride anions, likely formed from the partial decomposition of the tetrafluoroborate anions, act as bridging ligands (µ-F) between adjacent iron(II) centers, forming a one-dimensional chain. The tetrafluoroborate anions are located in the crystal lattice as counter-ions to balance the charge of the cationic iron(II) chains. rsc.org This synthesis showcases the formation of a robust framework where one anion is integral to the polymer backbone, and the other provides charge neutrality.

| Iron(II) Source | Ligand (L) | Co-anion Source | Resulting Complex Formula | Anion Roles |

| Fe(BF₄)₂·6H₂O | PM-Tria | Fe(BF₄)₂·6H₂O (decomposition) or FeF₂ | {Fe(L)₂(µ-F)}n | Bridging ligand (F⁻) and Counter-ion (BF₄⁻) |

Hexa-Iron Clusters with Fluoride Bridges

The reaction of this compound with derivatized salicylaldoxime (B1680748) ligands in a methanolic-pyridine solution leads to the formation of hexa-iron clusters. massey.ac.nz During the reaction, the iron is oxidized to Fe(III). The resulting complexes contain two triangular [Fe₃−µ₃-O] units linked by six fluoride bridges. The source of the fluoride ions is not explicitly stated but is likely from the decomposition of the tetrafluoroborate anion under the reaction conditions. The tetrafluoroborate anion itself is not incorporated into the final cluster structure but serves as the initial source of iron(II). massey.ac.nz

| Iron Source | Ligand | Solvent System | Key Structural Features of the Product |

| Fe(BF₄)₂·6H₂O | Derivatized salicylaldoximes | Methanol/Pyridine | Hexa-iron(III) cluster with µ₂-F bridges |

Coordination Chemistry of Iron Ii Tetrafluoroborate Hexahydrate

Role of the Tetrafluoroborate (B81430) Anion as a Weakly Coordinating Counterion

The tetrafluoroborate anion (BF₄⁻) is generally considered a weakly coordinating anion, a characteristic that is central to the extensive use of iron(II) tetrafluoroborate in synthetic coordination chemistry. wikipedia.org Its low coordinating ability means it has a minimal tendency to bind to the iron(II) center, leaving the coordination sites readily available for other ligands. This property allows chemists to isolate reactive metal cations without significant interference from the counterion, facilitating the synthesis of various iron(II) coordination complexes. wikipedia.org

However, the description of BF₄⁻ as "non-coordinating" is an idealization. Under specific conditions, particularly in low-coordinating solvents like acetone (B3395972), the tetrafluoroborate anion can indeed enter the coordination sphere of the iron(II) ion. For instance, the reaction of iron(II) tetrafluoroborate hexahydrate with 3,7-dibenzyl-1,5-di(1′-(R)-phenylethyl)-1,5-diaza-3,7-diphosphacyclooctane in acetone resulted in a bis-ligand complex where two fluorine atoms from one BF₄⁻ unit were coordinated to the iron center. mdpi.com This unexpected coordination mode highlights that the behavior of the tetrafluoroborate anion is context-dependent, influenced by the solvent and the nature of the other ligands present. Despite these exceptions, its generally weak coordinating nature makes iron(II) tetrafluoroborate an excellent precursor for forming a diverse range of iron(II) compounds. wikipedia.orgsmolecule.com

Formation of Homoleptic and Heteroleptic Iron(II) Complexes

The labile nature of the water ligands in Fe(H₂O)₆₂ allows for its use in the synthesis of both homoleptic and heteroleptic iron(II) complexes. Homoleptic complexes are those in which all ligands coordinated to the central metal ion are identical, whereas heteroleptic complexes contain a mixture of different ligands.

For example, the reaction of Fe[BF₄]₂·6H₂O with the tridentate ligand 6,2''-carboxypyridyl-2,2'-methylamine-pyridyl-pyridine (cpmp) yields the homoleptic complex [Fe(cpmp)₂]²⁺ as the sole product. nih.gov Conversely, when iron(II) precursors are reacted with a mixture of two different ligands, such as cpmp and N,N'-dimethyl-N,N'-di-pyridin-2-ylpyridine-2,6-diamine (ddpd), both homo- and heteroleptic complexes can form, including the heteroleptic species [Fe(cpmp)(ddpd)]²⁺. nih.gov

Bis-ligand complexes, where two molecules of a specific ligand are coordinated to the iron(II) center, are a common class of compounds synthesized from this compound. The synthesis typically involves the direct reaction of the iron salt with the desired ligand in a suitable solvent.

A notable example involves the synthesis of iron(II) complexes with functionalized 1,5-diaza-3,7-diphosphacyclooctane ligands. When these ligands, bearing phenyl, benzyl, or pyridin-2-yl substituents, were reacted with hexa(acetonitrile)iron(II) tetrafluoroborate (a related iron(II) source), they formed yellow or orange bis-ligand complexes with the general formula [L₂Fe(CH₃CN)₂]²⁺(BF₄)₂⁻. mdpi.com Direct reaction with this compound in acetone also yields bis-ligand complexes, though the reaction can lead to different products, including species where the tetrafluoroborate anion is coordinated. mdpi.com

| Ligand (L) | Complex Formula | Solvent | Characterization Methods | Reference |

|---|---|---|---|---|

| 3,7-dibenzyl-1,5-di(1′-(R)-phenylethyl)-1,5-diaza-3,7-diphosphacyclooctane | [L₂Fe(BF₄)]⁺ BF₄⁻ | Acetone | ³¹P-NMR, IR, Mass Spectrometry, X-ray Diffraction | mdpi.com |

| 1,5-diaza-3,7-diphosphacyclooctanes with phenyl, benzyl, pyridin-2-yl groups | [L₂Fe(CH₃CN)₂]²⁺ (BF₄)₂⁻ | Acetonitrile (B52724) | ³¹P-NMR, Elemental Analysis, Mass Spectrometry | mdpi.com |

| 2-(pyridin-2-yl)benzoxazole (pbo) | Fe(pbo)₃₂ | Not specified | Magnetism, Mössbauer Spectroscopy, Electronic Spectroscopy | cmu.ac.th |

The synthesis of iron(II) complexes with macrocyclic and polydentate ligands is an active area of research, driven by the unique properties these complexes often exhibit, such as high stability and specific catalytic or magnetic functions. This compound is a common iron source for these syntheses.

Macrocyclic ligands, which are large cyclic molecules with multiple donor atoms, can encapsulate the iron(II) ion. For example, iron(II) complexes with octadentate tetraazamacrocycles like 1,4,7,10-tetrakis(carbamoylmethyl)-1,4,7,10-tetraazacyclododecane (TCMC) have been synthesized. nih.gov These complexes show high stability due to the chelate effect of the macrocyclic ligand. nih.gov Similarly, complexes with tetracarbene macrocycles have been prepared from iron(II) precursors, leading to compounds with unique electronic structures and spin states.

Polydentate ligands, which bind to the metal center through multiple donor atoms, are also used to create stable iron(II) complexes with controlled coordination geometries. The reaction of iron(II) salts with tritopic ligands based on asymmetrical bis(terpyridine) domains leads to the preferential binding of the Fe²⁺ ion to the 2,2′:6′,2″-tpy domains, forming homoleptic iron(II) complexes. nih.gov These resulting complexes themselves can act as larger, tetratopic ligands for the construction of more complex supramolecular structures. nih.gov

Investigations into Iron(II) Coordination Environments

The coordination environment around the iron(II) center—defined by the number of donor atoms, the geometry they adopt, and the nature of the iron-ligand bonds—is fundamental to the complex's physical and chemical properties.

In solid this compound, the iron(II) ion exists as the hexaaquairon(II) cation, [Fe(H₂O)₆]²⁺. cymitquimica.com This complex ion typically adopts an octahedral geometry, with the iron atom at the center and six water molecules positioned at the vertices of an octahedron. quora.comquora.com In this arrangement, the Fe²⁺ ion, with a d⁶ electron configuration, is considered high-spin because water is a weak-field ligand. quora.comquora.com The electrons remain unpaired in the d-orbitals, resulting in a paramagnetic complex. quora.comquora.com The hybridization scheme used to describe the bonding in this outer orbital complex is sp³d². quora.comquora.com

According to Ligand Field Theory (LFT), in an octahedral field, the five degenerate d-orbitals of the free iron ion are split into two sets of different energies: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). britannica.com The energy separation between these sets is the ligand field splitting energy (Δo). For [Fe(H₂O)₆]²⁺, Δo is small, and it is energetically more favorable for the electrons to occupy the higher-energy eg orbitals than to pair up in the t₂g orbitals, leading to the high-spin t₂g⁴eg² configuration. rsc.org

While a perfect octahedral geometry is the idealized model, distortions are common. These can arise from solid-state packing effects or electronic phenomena like the Jahn-Teller effect, although the latter is generally weak for high-spin d⁶ ions. Upon replacing the water ligands with other donors, the degree of distortion and the ligand field splitting energy can change significantly, influencing the complex's properties. rsc.orgnih.gov

| Property | Description | Reference |

|---|---|---|

| Central Ion | Iron(II), Fe²⁺ | cymitquimica.com |

| Electron Configuration | [Ar] 3d⁶ | quora.com |

| Coordination Number | 6 | quora.com |

| Geometry | Octahedral | quora.comquora.com |

| Ligand | H₂O (weak field) | quora.com |

| Spin State | High-spin (S=2) | rsc.org |

| Hybridization (VBT) | sp³d² (outer orbital) | quora.com |

| Magnetic Behavior | Paramagnetic | quora.com |

The stereochemistry (the three-dimensional arrangement) and electronic properties (σ-donor and π-acceptor capabilities) of a ligand profoundly dictate the final structure, stability, and reactivity of the resulting iron(II) complex. nih.govmorressier.com

Stereochemical Effects: The size and shape of a ligand, including its bite angle in the case of chelating ligands, impose geometric constraints on the coordination sphere. morressier.com For instance, bulky ligands can prevent the formation of certain geometries or limit the number of ligands that can coordinate. mdpi.com The conformation of a ligand can also directly influence the spin state of the iron(II) center. In one study using chiral PyBox ligands, a more twisted ligand conformation in a homochiral complex, caused by steric clashes, resulted in a lower spin-crossover temperature compared to its heterochiral isomer. morressier.com

Electronic Effects: The electronic nature of the donor atoms affects the strength of the metal-ligand bonds and the magnitude of the ligand field splitting (Δo). Strong σ-donating ligands, like N-heterocyclic carbenes (NHCs), increase Δo, which can favor a low-spin state by making it energetically costly for electrons to occupy the eg* orbitals. nih.gov Ligands with π-acceptor capabilities, such as carbon monoxide or certain pyridyl-based ligands, can further increase Δo by stabilizing the t₂g orbitals through back-bonding. The combination of these electronic effects is crucial in designing iron(II) complexes with specific magnetic or photophysical properties. nih.govnih.gov The interplay between ligand stereochemistry and electronics ultimately determines the coordination number, geometry, and spin state of the iron(II) center. nih.govnih.gov

Ligand Exchange Dynamics and Solvent Effects on Iron(II) Coordination

The exchange of the coordinated water molecules in the [Fe(H₂O)₆]²⁺ complex is a crucial aspect of its reactivity. This process is generally rapid, classifying the complex as labile. libretexts.org Detailed kinetic studies on the substitution of water ligands provide insight into the underlying mechanism. For instance, the reaction of the hexaaquairon(II) ion with nitric oxide has been extensively studied to understand these dynamics. uni-muenchen.de

Research indicates that ligand substitution reactions at the [Fe(H₂O)₆]²⁺ center typically proceed via an interchange dissociative (I_d) mechanism. uni-muenchen.de This pathway is characterized by the formation of an outer-sphere complex between the iron cation and the incoming ligand, followed by the dissociation of a coordinated water molecule in the rate-determining step. The positive activation volume (ΔV‡) measured for these reactions supports a dissociative mechanism, as the transition state involves the stretching and breaking of the Fe-OH₂ bond, leading to an expansion in volume. uni-muenchen.de

The kinetic parameters for the reaction of [Fe(H₂O)₆]²⁺ with nitric oxide, which serves as a model for ligand substitution, are presented below.

| Parameter | Value | Units |

| Forward Reaction (k_on) | ||

| Rate Constant (25 °C) | 1.42 x 10⁶ | M⁻¹s⁻¹ |

| Activation Enthalpy (ΔH‡) | 37.1 ± 0.5 | kJ mol⁻¹ |

| Activation Entropy (ΔS‡) | -3 ± 2 | J K⁻¹ mol⁻¹ |

| Activation Volume (ΔV‡) | +6.1 ± 0.4 | cm³ mol⁻¹ |

| Reverse Reaction (k_off) | ||

| Rate Constant (25 °C) | 3240 ± 750 | s⁻¹ |

| Activation Enthalpy (ΔH‡) | 48.4 ± 1.4 | kJ mol⁻¹ |

| Activation Entropy (ΔS‡) | -15 ± 5 | J K⁻¹ mol⁻¹ |

| Activation Volume (ΔV‡) | +1.3 ± 0.2 | cm³ mol⁻¹ |

| Data sourced from a kinetic and mechanistic analysis of the reaction between [Fe(H₂O)₆]²⁺ and NO. uni-muenchen.de |

The choice of solvent has a significant impact on the coordination sphere of the iron(II) ion. Solvents can influence reaction rates and even the structure of the resulting complexes through direct coordination or secondary solvation effects. marquette.eduacs.org When this compound is dissolved in a solvent other than water, the coordinated water molecules can be partially or fully replaced by solvent molecules.

For example, in acetonitrile (CH₃CN), the water ligands can be exchanged for acetonitrile molecules. However, this process can be slow. The direct reaction of this compound with a 1,5-diaza-3,7-diphosphacyclooctane ligand in acetonitrile to form a bis-acetonitrile complex required about 50 days for completion. mdpi.com This suggests that while the exchange is thermodynamically favorable, it may face kinetic hurdles. In contrast, starting with a pre-formed hexa(acetonitrile)iron(II) tetrafluoroborate complex, Fe(CH₃CN)₆₂, leads to a much faster reaction (12 hours), highlighting the lability of the acetonitrile co-ligands. mdpi.com

The solvent can also influence the coordination of the counter-ion. In a low-coordinating solvent like acetone, the reaction of this compound with a diphosphine ligand resulted in a complex where two fluorine atoms from one of the tetrafluoroborate anions were directly coordinated to the iron center. mdpi.com This outcome was unexpected for the typically non-coordinating tetrafluoroborate anion and underscores the role of the solvent in mediating the competition between potential ligands (solvent molecules, added ligands, and counter-ions) for the iron(II) coordination sites. mdpi.com The properties of the solvent, such as its polarity, polarizability, and hydrogen-bonding ability, collectively determine its effect on the coordination environment. acs.orgworldscientific.com

Advanced Spectroscopic and Structural Characterization of Iron Ii Tetrafluoroborate Systems

Crystallographic Investigations

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of crystalline compounds. For iron(II) tetrafluoroborate (B81430) hexahydrate, the crystal structure consists of discrete [Fe(H₂O)₆]²⁺ cations and BF₄⁻ anions.

The [Fe(H₂O)₆]²⁺ cation adopts a nearly ideal octahedral coordination geometry, with the iron(II) center bonded to the oxygen atoms of six water molecules. Studies on isomorphous hexaaquametal(II) complexes provide insight into the expected structural parameters. researchgate.net The Fe-O bond lengths in the high-spin iron(II) hexaaqua cation are typically longer than those in the analogous iron(III) cation due to the electronic configuration (t₂g⁴ eg²) which places electrons in the anti-bonding e_g orbitals. researchgate.net This results in an expansion of the coordination sphere.

The tetrafluoroborate (BF₄⁻) anion is tetrahedral. A key feature of iron(II) tetrafluoroborate is the role of the BF₄⁻ ion as a weakly coordinating anion, which allows the [Fe(H₂O)₆]²⁺ cation to remain structurally intact without strong covalent interactions from the counter-ion. wikipedia.org However, in some derivatives, the fluoride (B91410) atoms of the tetrafluoroborate anion can act as bridging ligands between the boron and the cationic metal center. wikipedia.org

A summary of typical crystallographic data for related hexaaqua iron complexes is presented below.

| Parameter | [Fe(H₂O)₆]²⁺ in Tutton Salts | [Fe(H₂O)₆]³⁺ in Perchlorate (B79767) Salt researchgate.net |

| Coordination Geometry | Octahedral | Octahedral |

| Symmetry | Often C₁ or higher | S₆ |

| Average Fe-O Distance | ~2.13 Å | ~1.99 Å |

This table presents representative data for the hexaaquairon cation to illustrate typical geometric parameters.

Powder X-ray diffraction (PXRD) is a powerful tool for confirming the bulk crystallinity and phase purity of a synthesized compound. For iron(II) tetrafluoroborate hexahydrate and its derivatives, PXRD is routinely used to ensure that the bulk material corresponds to the structure determined by single-crystal analysis.

The experimental PXRD pattern of a bulk sample is compared with a pattern calculated from the single-crystal X-ray data. A close match between the peak positions and relative intensities of the experimental and calculated patterns confirms the phase purity of the bulk sample. rsc.orgresearchgate.net This technique is also crucial for studying phase transitions induced by temperature or other stimuli. For instance, studies on spin-crossover compounds derived from iron(II) tetrafluoroborate utilize variable-temperature PXRD to identify and characterize the different crystalline phases associated with high-spin and low-spin states. researchgate.net

| Method | Application | Reference |

| Phase Identification | Matching experimental PXRD pattern to simulated pattern from single-crystal data. | rsc.org |

| Purity Analysis | Detecting the presence of crystalline impurities or amorphous content. | researchgate.net |

| Phase Transition Studies | Tracking changes in the crystal structure as a function of temperature. | researchgate.net |

This table summarizes the primary applications of Powder X-ray Diffraction in the analysis of iron(II) tetrafluoroborate systems.

In the crystal lattice of Fe(H₂O)₆₂, the primary intermolecular forces dictating the crystal packing are the electrostatic interactions between the cations and anions, and an extensive network of hydrogen bonds. The coordinated water molecules of the [Fe(H₂O)₆]²⁺ cation act as hydrogen-bond donors, while the fluorine atoms of the BF₄⁻ anions serve as acceptors. mdpi.com

A common feature in the crystal structures of compounds containing tetrafluoroborate is the presence of positional or rotational disorder in the anion. rsc.orgresearchgate.net Due to its high symmetry (tetrahedral) and quasi-spherical shape, the BF₄⁻ anion can often adopt multiple orientations within its cavity in the crystal lattice with only a small energy penalty.

This disorder is observed in single-crystal X-ray diffraction experiments as diffuse or split electron density peaks for the fluorine atoms. Crystallographic refinement requires modeling this disorder, for example, by defining multiple positions for the fluorine atoms with partial occupancies that sum to unity. rsc.org In some cases, the entire anion is modeled over two or more sites with complementary occupancies. rsc.org Understanding and correctly modeling this disorder is critical for achieving an accurate final crystal structure solution and for interpreting the physical properties of the material, as anion ordering can be linked to phase transitions. researchgate.netbham.ac.uk

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including infrared (IR) and far-infrared (FIR) techniques, probes the vibrational energy levels of molecules. It is a sensitive tool for identifying functional groups, characterizing bonding, and analyzing the electronic state of the central metal ion in coordination compounds like iron(II) tetrafluoroborate.

The infrared spectrum of Fe(H₂O)₆₂ is dominated by the vibrational modes of the coordinated water molecules and the tetrafluoroborate anion. The key vibrational modes are summarized in the table below.

| Species | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| H₂O | O-H stretching | 3200 - 3500 | Broad band due to hydrogen bonding. |

| H₂O | H-O-H bending | ~1600 - 1700 | Sensitive to the coordination environment. researchgate.net |

| H₂O | Librational modes (rocking, wagging, twisting) | 500 - 900 | Involve restricted rotations of coordinated water. researchgate.net |

| BF₄⁻ | B-F asymmetric stretching (ν₃) | ~1000 - 1100 | Very strong and characteristic absorption. rsc.org |

| [Fe(H₂O)₆]²⁺ | Fe-O stretching | ~250 - 500 | Found in the Far-IR region. |

Of particular importance in iron(II) coordination chemistry is the use of FIR spectroscopy to probe the spin state of the iron center. The spin state of an iron(II) complex (high-spin, S=2 vs. low-spin, S=0) directly influences the strength of the metal-ligand bonds. In the low-spin state, electrons are removed from the anti-bonding e_g orbitals, leading to shorter and stronger Fe-ligand bonds compared to the high-spin state. nih.gov

This strengthening of the Fe-O bonds results in an increase in the frequency of the Fe-O stretching vibrations. Therefore, by monitoring the position of the Fe-O stretching bands in the far-infrared region (typically 250-500 cm⁻¹), it is possible to distinguish between high-spin and low-spin states. nih.govresearchgate.net This makes FIR spectroscopy a valuable tool for studying spin-crossover phenomena in iron(II) complexes derived from iron(II) tetrafluoroborate. mdpi.com

Raman Spectroscopy for Structural Elucidation and Vibrational Modes

Raman spectroscopy is a powerful non-destructive technique that probes molecular vibrations, providing a detailed fingerprint of a compound's structure. In the context of iron(II) tetrafluoroborate complexes, Raman spectra offer insights into both the coordination sphere around the iron center and the structure of the counter-ion and ligands.

Key vibrational modes that can be identified include:

Fe-Ligand Stretching Modes: The frequencies of vibrations between the iron(II) center and the coordinating atoms of the ligands (e.g., Fe-N, Fe-P) are highly sensitive to bond strength and coordination geometry. For instance, in hexa-coordinate iron(II) complexes with nitrogen-donor ligands, the Fe-N stretching modes are typically observed in the low-frequency region of the spectrum (100-500 cm⁻¹). researchgate.net A transition from a high-spin to a low-spin state, which involves a shortening and strengthening of the Fe-N bonds, results in a noticeable shift of these vibrational modes to higher frequencies. researchgate.net This shift provides a direct spectroscopic marker for changes in the spin state.

Ligand Internal Modes: Vibrations within the ligand molecules themselves can be observed. Changes in the position and intensity of these bands upon coordination to the iron(II) center can confirm complex formation and provide information about how coordination affects the ligand's structure.

Tetrafluoroborate (BF₄⁻) Anion Modes: The non-coordinating BF₄⁻ anion exhibits characteristic vibrational modes. The most intense and sharpest Raman band for the BF₄⁻ ion is the symmetric stretching mode (ν₁), typically found around 771 cm⁻¹. researchgate.net The presence of this and other characteristic BF₄⁻ bands (asymmetric stretching and bending modes) confirms the ionic nature of the complex and the role of tetrafluoroborate as a counter-ion. researchgate.netnih.gov

By analyzing these distinct vibrational regions, Raman spectroscopy serves as a crucial tool for confirming the successful synthesis of target complexes, characterizing the metal-ligand coordination environment, and detecting subtle structural changes associated with phenomena like spin crossover. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for characterizing the structure and dynamics of diamagnetic and paramagnetic molecules in solution. For iron(II) tetrafluoroborate systems, various NMR active nuclei can be probed to gain a comprehensive understanding of the complexes formed.

Proton (¹H) NMR spectroscopy is instrumental in tracking the formation of iron(II) complexes in real-time and characterizing the ligand environment in the final product.

A key application is the use of ¹H-NMR titration. By adding incremental amounts of an this compound solution to a solution of a ligand, the chemical shifts of the ligand's protons can be monitored. For example, in the formation of the [Fe(btzp)₂]²⁺ complex (where btzp is a bis-tetrazine pincer ligand), the addition of the iron(II) salt to the btzp ligand in deuterated acetonitrile (B52724) (CD₃CN) causes significant upfield shifts in the pyridyl proton signals. researchgate.net This change confirms the coordination of the ligand to the iron center. The titration can be followed until the proton signals stop shifting, which indicates the stoichiometry of the final complex, such as the 2:1 ligand-to-metal ratio in [Fe(btzp)₂]²⁺. researchgate.net The simultaneous disappearance of free ligand peaks and the appearance of complex peaks suggest tight binding and slow chemical exchange on the NMR timescale. researchgate.net

Furthermore, the ¹H-NMR spectrum of the isolated complex reveals details about its solution-state structure. For instance, in iron(II) complexes with 1,5-diaza-3,7-diphosphacyclooctane ligands, the observation of pairwise non-equivalence for protons in the heterocyclic rings and benzylic methylene (B1212753) groups indicates a stable chair-boat conformation for the coordinated ligands. mdpi.comresearchgate.net

When phosphine-containing ligands are used, Phosphorus-31 (³¹P) NMR is an exceptionally informative technique. It directly probes the phosphorus atoms, confirming their coordination to the iron center and providing insights into the stereochemistry of the resulting complex.

The reaction of this compound with phosphine (B1218219) ligands, such as functionalized 1,5-diaza-3,7-diphosphacyclooctanes, yields complexes that can be readily characterized by ³¹P-NMR. mdpi.comresearchgate.netnih.gov Upon coordination to the paramagnetic Fe(II) center, the ³¹P chemical shift (δ) of the ligand changes significantly, providing unambiguous evidence of bonding.

For example, the reaction of a chiral 1,5-diaza-3,7-diphosphacyclooctane ligand with Fe(H₂O)₆₂ in acetone (B3395972) produced a mixture of two bis-ligand cis-complexes. mdpi.com The ³¹P-NMR spectrum of the reaction mixture showed two distinct pairs of doublets, indicating the presence of two different phosphorus environments in each complex, consistent with a cis-geometry. The observed chemical shifts and the large phosphorus-phosphorus coupling constants (²JPP) are characteristic of this arrangement.

NMR spectroscopy, particularly when performed at variable temperatures, is a powerful tool for studying dynamic processes in solution, such as conformational changes or ligand exchange. researchgate.netnih.govresearchgate.netnih.govacs.org

In some iron(II) tetrafluoroborate complexes, certain dynamic processes are rapid on the NMR timescale at room temperature. For example, in the monoligand complex [LFe(CH₃CN)₄]²⁺ (where L is a bulky 1,5-diaza-3,7-diphosphacyclooctane), the ¹H-NMR spectrum shows only one set of signals for the ligand's protons. mdpi.com This indicates a fast conformational exchange of the ligand's chair-boat forms. Additionally, the absence of a distinct signal for coordinated acetonitrile suggests a rapid exchange between coordinated and free solvent molecules.

By lowering the temperature, it is often possible to slow these exchange processes down to the point where distinct signals for different conformations or for bound vs. free ligands can be observed. This "freezing out" of the dynamic process allows for the characterization of the individual species involved in the exchange and the determination of the energetic barriers for the process.

Mössbauer Spectroscopy for Iron Oxidation State and Spin State Determination

⁵⁷Fe Mössbauer spectroscopy is a nuclear technique that is exquisitely sensitive to the local chemical environment of the iron nucleus. It is one of the most definitive methods for determining the oxidation state and spin state of iron in a compound. wikipedia.orgunion.edu The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₋). carleton.edulibretexts.org

Isomer Shift (δ): This parameter is related to the s-electron density at the iron nucleus. It is highly sensitive to the oxidation state. High-spin Fe(II) complexes typically exhibit isomer shifts in the range of +0.9 to +1.3 mm/s (relative to α-iron at room temperature), while low-spin Fe(II) complexes show significantly lower values, typically from -0.1 to +0.2 mm/s. nih.gov This large, non-overlapping range makes the assignment of the Fe(II) oxidation state unambiguous.

Quadrupole Splitting (ΔE₋): This parameter arises from the interaction of the nuclear quadrupole moment with a non-spherical local electric field gradient (EFG). It is sensitive to the symmetry of the electron distribution and the ligand field. For Fe(II) complexes, the spin state has a profound impact on the quadrupole splitting. High-spin Fe(II) (d⁶, S=2) has an asymmetric d-electron distribution, which generates a large EFG, resulting in large quadrupole splitting values, typically in the range of 2.0 to 2.7 mm/s. nih.gov In contrast, low-spin Fe(II) (d⁶, S=0) has a symmetric (t₂g)⁶ electron configuration, leading to a much smaller EFG and smaller quadrupole splitting values (0.2 to 1.9 mm/s). nih.govnih.gov

Therefore, by measuring both δ and ΔE₋, Mössbauer spectroscopy provides a conclusive determination of both the oxidation state (Fe(II)) and the spin state (high-spin or low-spin) of the iron centers in complexes derived from iron(II) tetrafluoroborate. researchgate.net

A particularly powerful application of Mössbauer spectroscopy is the study of spin crossover (SCO) phenomena, where a complex transitions between a low-spin (LS) and a high-spin (HS) state in response to an external stimulus like temperature. nih.gov Iron(II) tetrafluoroborate is a common precursor for such SCO complexes.

By recording Mössbauer spectra at various temperatures, the relative populations of the HS and LS states can be precisely quantified. A landmark example is the study of Fe(II)(isoxazole)₆₂. nih.govbohrium.com At high temperatures (e.g., 240 K), the Mössbauer spectrum is dominated by a quadrupole doublet with parameters characteristic of HS Fe(II). As the temperature is lowered, a new doublet with parameters typical for LS Fe(II) appears and grows in intensity at the expense of the HS signal. nih.govbohrium.com

The study of Fe(II)(isoxazole)₆₂ revealed a rare two-step spin transition. nih.govbohrium.comcore.ac.ukacs.org The analysis of the temperature-dependent spectra showed that the compound contains crystallographically distinct iron sites that undergo spin transitions at different temperatures, Tₛ꜀ₒ(step 1) = 92 K and Tₛ꜀ₒ(step 2) = 191 K. nih.govbohrium.com At the highest temperature studied, three distinct HS Fe(II) sites were identified, two of which undergo the spin transition while the third remains in the high-spin state throughout the entire temperature range. nih.govbohrium.com

This detailed, site-specific information derived from temperature-dependent Mössbauer spectroscopy is crucial for understanding the mechanism of complex, multi-step spin transitions and the cooperative effects within the crystal lattice that govern them. nih.gov

Correlation of Mössbauer Parameters with Electronic Structure

Mössbauer spectroscopy is a highly sensitive technique for probing the local electronic environment of the iron nucleus, providing valuable insights into oxidation state, spin state, and the nature of chemical bonding. For this compound, the central iron atom exists as the [Fe(H₂O)₆]²⁺ cation, which is a high-spin (S=2) d⁶ system. The key Mössbauer parameters, isomer shift (δ) and quadrupole splitting (ΔE₉), are directly correlated with its electronic structure. acs.orgnih.govresearchgate.net

The quadrupole splitting (ΔE₉) arises from the interaction between the nuclear quadrupole moment and a non-spherical electric field gradient (EFG) at the nucleus. In high-spin Fe(II) complexes, the EFG is dominated by the asymmetry in the 3d electron shell. The (t₂g)⁴(e₉*)² configuration has an aspherical distribution of electron charge, with an "extra" electron in the t₂g orbitals. This asymmetry generates a large EFG, resulting in significant quadrupole splitting, typically in the range of +2.0 to +2.7 mm/s. nih.gov In contrast, low-spin Fe(II) complexes with a symmetric (t₂g)⁶ configuration exhibit much smaller quadrupole splitting. acs.orgnih.gov Therefore, the large ΔE₉ value observed for systems like [Fe(H₂O)₆]²⁺ is a clear spectroscopic signature of the high-spin electronic state.

| Spin State | Typical Isomer Shift (δ) at RT (mm/s) | Typical Quadrupole Splitting (ΔE₉) at RT (mm/s) | Electronic Configuration |

| High-Spin (S=2) | +0.9 to +1.3 | +2.0 to +2.7 | (t₂g)⁴(e₉*)² |

| Low-Spin (S=0) | -0.1 to +0.2 | +0.2 to +1.9 | (t₂g)⁶ |

Table 1: Comparison of typical ⁵⁷Fe Mössbauer parameters for octahedral Iron(II) complexes at room temperature. Data sourced from reference nih.gov.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Local Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the electronic structure and local geometric environment of the absorbing atom. For iron(II) tetrafluoroborate, XAS at the Fe K-edge can precisely characterize the oxidation state, coordination geometry, and Fe-O bond distances within the [Fe(H₂O)₆]²⁺ cation. ustc.edu.cnacs.org The spectrum is typically divided into the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions. acs.org

The XANES region, including the pre-edge and the main absorption edge, is particularly sensitive to the oxidation state and coordination symmetry of the iron center. whiterose.ac.uk The pre-edge features arise from formally forbidden 1s → 3d electronic transitions, which gain intensity through d-p orbital mixing and are thus sensitive to the coordination geometry. whiterose.ac.uk The main edge corresponds to the dipole-allowed 1s → 4p transition. ustc.edu.cnacs.org

The position of the Fe K-edge is a direct indicator of the iron oxidation state. An increase in the oxidation state from Fe(II) to Fe(III) leads to a greater effective nuclear charge on the iron atom, which increases the binding energy of the 1s core electrons. Consequently, more energy is required for photoionization, resulting in a shift of the absorption edge to higher energies, typically by 1.4 to 3 eV. ustc.edu.cnresearchgate.net

The pre-edge peak's centroid position and integrated intensity are also valuable metrics. The centroid of the pre-edge feature shifts to higher energy with increasing oxidation state; the separation between the average centroid positions for Fe²⁺ and Fe³⁺ is approximately 1.4 eV. researchgate.net

Furthermore, there is an empirical correlation known as Natoli's rule, which states that the energy position of the main absorption edge (E) is inversely proportional to the square of the interatomic distance (R) between the absorbing atom and its nearest neighbors (E ∝ 1/R²). ustc.edu.cn This relationship allows for the estimation of Fe-O bond distances from the XANES edge position. More precise bond length determination is achieved through the analysis of the EXAFS region, where oscillations in the absorption coefficient are caused by the backscattering of the outgoing photoelectron by neighboring atoms. acs.org Analysis of these oscillations allows for the accurate determination of Fe-O bond distances and the coordination number for the [Fe(H₂O)₆]²⁺ ion.

| XANES Feature | Physicochemical Property | Observation |

| Main Edge Position | Oxidation State | Shifts to higher energy (~1.4-3 eV) as Fe(II) is oxidized to Fe(III). ustc.edu.cnresearchgate.net |

| Pre-edge Centroid | Oxidation State | Shifts to higher energy (~1.4 eV) from Fe(II) to Fe(III). researchgate.net |

| Pre-edge Intensity | Coordination Geometry | Intensity is sensitive to the degree of centrosymmetry; higher for non-centrosymmetric environments. |

| Edge Position (Natoli's Rule) | Bond Distance | Inversely proportional to the square of the Fe-O bond distance. ustc.edu.cn |

| EXAFS Oscillations | Bond Distance & C.N. | Fourier transform analysis yields precise Fe-O bond lengths and coordination number. acs.org |

Table 2: Interpretation of Fe K-edge XANES and EXAFS features for iron compounds.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons. The [Fe(H₂O)₆]²⁺ cation in this compound is paramagnetic due to its high-spin d⁶ (S=2) electronic configuration, which features four unpaired electrons. However, high-spin Fe(II) is a non-Kramers ion (integer spin), which typically makes it "EPR silent" under standard X-band (9.5 GHz) conditions. researchgate.netresearchgate.net This is because the zero-field splitting (ZFS) of the S=2 manifold is usually much larger than the energy of the microwave quantum at conventional frequencies, preventing the observation of resonance transitions.

To overcome this limitation, advanced techniques such as high-frequency and high-field EPR (HFEPR) are employed. researchgate.netnih.govnih.gov HFEPR utilizes sub-terahertz frequencies and magnetic fields up to 25 T, providing sufficient energy to induce and observe transitions between the spin sublevels. nih.gov HFEPR studies on analogous hexaaquairon(II) salts, such as Fe(H₂O)₆₂, have successfully characterized the electronic structure of the high-spin Fe(II) center. nih.gov

Analysis of the HFEPR spectra allows for the precise determination of the spin Hamiltonian parameters, including the axial (D) and rhombic (E) zero-field splitting parameters and the g-values. For the [Fe(H₂O)₆]²⁺ ion in a perchlorate salt, consensus values of D = +11.2(2) cm⁻¹ and E = +0.70(1) cm⁻¹ have been established. nih.gov These parameters provide a quantitative description of the splitting of the Mₛ levels (±2, ±1, 0) in the absence of an external magnetic field and are highly sensitive to the symmetry and nature of the coordination environment. rsc.org

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible spectroscopy probes the electronic transitions within a molecule or complex. For this compound, the pale green color of the [Fe(H₂O)₆]²⁺ ion is due to d-d electronic transitions. In an octahedral ligand field, the 3d orbitals split into a lower energy t₂g set and a higher energy e₉* set. For the high-spin d⁶ configuration, the ground state is designated as ⁵T₂g. Absorption of light can promote an electron from the t₂g to the e₉* level, resulting in an excited ⁵E₉ state.

This ⁵T₂g → ⁵E₉ transition is spin-allowed but Laporte-forbidden, resulting in a characteristically weak and broad absorption band. umb.edu For the [Fe(H₂O)₆]²⁺ ion, this absorption occurs in the near-infrared region, typically appearing as a broad, low-intensity peak or shoulder around 1000 nm (~10,000 cm⁻¹). While this transition is responsible for the compound's color, more intense bands can appear upon complexation with other ligands, particularly those involving metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. libretexts.org

Iron(II) tetrafluoroborate is a common starting material for synthesizing new iron complexes because the tetrafluoroborate anion is weakly coordinating. Spectrophotometric titration is a powerful method to study the formation of these new complexes in solution and to determine their formation constants (also known as stability constants). sciepub.commdpi.comresearchgate.net

The procedure involves titrating a solution of this compound of a known concentration with a solution of a complexing ligand. The UV-Vis spectrum is recorded after each addition of the ligand. If the resulting complex has a distinct and intense absorption band (often a charge-transfer band) that is absent in the spectra of the free metal ion and free ligand, the increase in absorbance at the wavelength of maximum absorption (λₘₐₓ) can be monitored. sciepub.com

UV-Visible spectroscopy provides a convenient and effective method for monitoring the oxidation of Fe(II) to Fe(III) in solution, as the two oxidation states often exhibit distinct spectral properties, particularly when complexed with specific chromophoric ligands. researchgate.netmt.com While the hexaaqua ions of Fe(II) and Fe(III) have relatively weak absorptions, the addition of a suitable complexing agent can lead to the formation of intensely colored complexes that are highly sensitive to the metal's oxidation state.

A classic example is the use of 1,10-phenanthroline (B135089) (phen). This ligand forms a stable, intensely red-orange tris-complex with iron(II), [Fe(phen)₃]²⁺, which has a strong MLCT absorption band with a maximum at approximately 510 nm (ε ≈ 11,100 L mol⁻¹ cm⁻¹). tau.ac.ilresearchgate.net The corresponding iron(III) complex is much less intensely colored. Therefore, the oxidation of an Fe(II) solution can be monitored by observing the decrease in the absorbance at 510 nm. illinois.edu Alternatively, the total iron concentration can be determined by first adding a reducing agent to convert all Fe(III) to Fe(II) before adding 1,10-phenanthroline, and then comparing this to a measurement without the reducing agent. tau.ac.ilcarleton.ca This high sensitivity and selectivity make it a standard method for quantifying and monitoring the stability of Fe(II) solutions. researchgate.net

Mass Spectrometry (ESI-TOF, MALDI MS) for Complex Composition and Molecular Weight Confirmation

Mass spectrometry is a powerful analytical tool for determining the molecular weight and confirming the composition of coordination complexes derived from iron(II) tetrafluoroborate. Electrospray Ionization Time-of-Flight (ESI-TOF) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are "soft" ionization techniques particularly suited for analyzing large and fragile molecules without causing significant fragmentation. numberanalytics.comnih.gov

In the context of iron(II) tetrafluoroborate systems, these methods are invaluable for characterizing the complexes formed when this compound reacts with various ligands. mdpi.com For instance, ESI-MS analysis of bis-ligand iron(II) complexes, synthesized from this compound, reveals characteristic cationic species. The resulting mass spectra can show peaks corresponding to the loss of one or both tetrafluoroborate anions, as well as fragments where part of the anion remains coordinated to the iron center. mdpi.com

Detailed Research Findings:

In a study involving the reaction of this compound with 1,5-diaza-3,7-diphosphacyclooctane ligands (L), ESI-MS was used to characterize the resulting complexes. mdpi.com The mass spectrum for one such complex, with the composition L₂Fe(BF₄)₂, showed distinct peaks corresponding to the ions [L₂Fe]⁺ and [L₂FeBF]⁺. mdpi.com This indicates that during the ionization process, the complex can lose a BF₄⁻ anion and a neutral BF₃ molecule.

Similarly, MALDI-MS is employed for the analysis of inorganic compounds and complexes, offering high sensitivity and specificity for determining molecular weight, structure, and composition. numberanalytics.com While ESI is broadly used in various scientific fields, MALDI-MS is particularly well-suited for the analysis of high molecular weight substances. mdpi.com

The data obtained from these mass spectrometry techniques are critical for confirming the successful synthesis of new iron(II) complexes and understanding their structural integrity in the gas phase. Below is a table summarizing typical ionic species observed in the ESI-MS analysis of a bis-ligand iron(II) tetrafluoroborate complex.

| Observed Ion Species | m/z (mass-to-charge ratio) | Interpretation |

|---|---|---|

| [L₂Fe]⁺ | 1132 | Bis-ligand iron(II) cation after loss of both BF₄⁻ anions. |

| [L₂FeBF]⁺ | 1162 | Bis-ligand iron(II) cation with one boron and one fluorine atom remaining. |

| [Complex - 2BF₄ - 2CH₃CN]²⁺ | 542 | Doubly charged cation from a related bis(acetonitrile)iron(II) complex. |

| [Complex - 2BF₄ - 2CH₃CN + H₂O]⁺ | 1103 | Singly charged cation with a water adduct from the same acetonitrile complex. |

Data derived from studies on iron(II) complexes formed from this compound. mdpi.com

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen for organometallic complexes, but also key elements like iron and boron) within a sample. This data is then compared against the theoretical percentages calculated from the proposed chemical formula to confirm the compound's purity and stoichiometric composition.

For this compound itself, elemental analysis can confirm the expected ratio of boron to iron is approximately 2:1. The theoretical composition of Fe(BF₄)₂·6H₂O is calculated based on its molecular weight of 337.55 g/mol . sigmaaldrich.com

Theoretical Composition of this compound:

| Element | Symbol | Atomic Weight (g/mol) | Atoms in Formula | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Iron | Fe | 55.845 | 1 | 55.845 | 16.54 |

| Boron | B | 10.81 | 2 | 21.62 | 6.41 |

| Fluorine | F | 18.998 | 8 | 151.984 | 45.03 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 3.58 |

| Oxygen | O | 15.999 | 6 | 95.994 | 28.44 |

Detailed Research Findings:

In practice, elemental analysis is crucial for characterizing new, more complex molecules synthesized from this compound. For example, the elemental analysis of a bis-ligand iron(II) tetrafluoroborate complex with the formula C₆₄H₇₀B₂F₈FeN₆O₄P₄ was performed to confirm its composition. The experimentally found percentages of carbon, hydrogen, nitrogen, and phosphorus closely matched the calculated theoretical values, validating the structure of the synthesized complex. mdpi.com

This comparison between calculated and found values is a standard method for demonstrating the purity and correct identification of a newly synthesized compound.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 57.34 | 57.03 |

| Hydrogen (H) | 5.26 | 5.41 |

| Nitrogen (N) | 6.27 | 6.49 |

| Phosphorus (P) | 9.24 | 9.08 |

Data from a study on a complex synthesized using iron(II) tetrafluoroborate. mdpi.com

Spin Crossover Sco Phenomena in Iron Ii Tetrafluoroborate Derived Complexes

Fundamentals of Spin Crossover in Iron(II) Coordination Compounds

In octahedral coordination environments, iron(II), with its d6 electron configuration, can exist in two distinct electronic states: a diamagnetic low-spin (LS, 1A1g, S=0) state and a paramagnetic high-spin (HS, 5T2g, S=2) state. rsc.orgumb.edu The specific spin state adopted by the complex is determined by the delicate balance between the ligand field splitting energy (Δo) and the mean spin-pairing energy (P). When the ligand field is strong, Δo is greater than P, favoring the LS state where the d-electrons occupy the lower energy t2g orbitals. Conversely, a weak ligand field results in Δo being less than P, leading to the HS state where electrons occupy both t2g and eg orbitals to maximize spin multiplicity in accordance with Hund's rule. researchgate.net

The transition between these two spin states, known as spin crossover, can be induced by various external stimuli. acs.orgrsc.org Temperature is one of the most common triggers for SCO. rsc.org As temperature increases, the entropy-driven transition from the more ordered LS state to the less ordered HS state becomes favorable. This transition is often accompanied by significant changes in the physical properties of the material, including its magnetic moment, color (thermochromism), and molecular structure. acs.orgrsc.org The transition can be gradual over a wide temperature range, or it can be abrupt, sometimes exhibiting thermal hysteresis, a key feature for the development of molecular memory devices. nih.gov

Design and Synthesis of Iron(II) SCO Complexes Utilizing Tetrafluoroborate (B81430)

Iron(II) tetrafluoroborate hexahydrate, Fe(H2O)62, is a frequently employed precursor in the synthesis of SCO complexes due to the weakly coordinating nature of the tetrafluoroborate anion (BF4-), which allows for its ready displacement by a wide variety of organic ligands. mdpi.comresearchgate.net

Ligand Design Strategies for Tunable SCO Properties

The design of the organic ligand is paramount in controlling the SCO properties of the resulting iron(II) complex. The ligand's structure dictates the strength of the ligand field around the iron center, which in turn determines the spin state and the characteristics of any spin transition. researchgate.netrsc.org For iron(II) complexes, ligands with nitrogen donor atoms are extensively studied as they can provide the intermediate ligand field strength necessary for SCO to occur. researchgate.netrsc.org

Key strategies in ligand design include:

Modifying Steric Hindrance: Introducing bulky substituents near the coordination site can destabilize the LS state by increasing intramolecular steric strain, thus favoring the HS state and lowering the spin transition temperature (T1/2). nih.gov

Altering Electronic Effects: The incorporation of electron-donating or electron-withdrawing groups on the ligand framework can fine-tune the σ-donor and π-acceptor properties of the coordinating atoms. This modulation of the ligand field strength allows for precise control over the SCO behavior. researchgate.net

Controlling Supramolecular Interactions: Intermolecular interactions such as hydrogen bonding and π-π stacking play a crucial role in the cooperativity of the spin transition. Ligand design that promotes these interactions can lead to more abrupt transitions and wider thermal hysteresis loops. d-nb.info

Preparation of Mononuclear and Polynuclear SCO Coordination Polymers

The versatility of iron(II) tetrafluoroborate allows for the synthesis of both discrete mononuclear complexes and extended polynuclear coordination polymers.

Mononuclear Complexes: These are typically synthesized by reacting Fe(H2O)62 with two equivalents of a chelating ligand in a suitable solvent like acetone (B3395972) or acetonitrile (B52724). mdpi.comresearchgate.net The resulting Fe(L)22 complexes often exhibit SCO behavior that is highly dependent on the nature of the ligand L. researchgate.netresearchgate.net For example, the reaction of this compound with 3,7-dibenzyl-1,5-di(1′-(R)-phenylethyl)-1,5-diaza-3,7-diphosphacyclooctane in acetone yields a bis-ligand cis-complex. mdpi.com

Polynuclear Coordination Polymers: The synthesis of polynuclear SCO complexes often involves the use of bridging ligands that can connect multiple iron(II) centers. rsc.orgnih.gov These extended structures can exhibit enhanced cooperativity in their spin transitions due to the covalent linkages between the SCO active sites. For instance, dinuclear iron(II) complexes with tetrafluoroborate counter-ions have been prepared using 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazole ligands, which act as bridging units between the metal centers.

Characterization of Spin State Transitions

A variety of physical techniques are employed to characterize the spin state of an iron(II) complex and to monitor its transition between the LS and HS states.

Temperature-Dependent Magnetic Susceptibility Measurements for Spin State Analysis

Magnetic susceptibility measurements are a cornerstone for the characterization of SCO compounds. The technique directly probes the magnetic properties of the material as a function of temperature. The data is typically presented as a plot of the product of the molar magnetic susceptibility and temperature (χMT) versus temperature (T).

For an iron(II) complex, the χMT value in the HS state (S=2) is expected to be around 3.0 cm3 K mol-1, while in the diamagnetic LS state (S=0), the value approaches zero. nih.gov A spin transition is therefore observed as a change in the χMT value over a specific temperature range. The temperature at which the molar fractions of the HS and LS states are equal is defined as the transition temperature (T1/2). nih.gov The shape of the χMT vs. T curve provides information about the nature of the spin transition, whether it is gradual, abrupt, or exhibits hysteresis.

| Complex | T1/2 (K) | χMT at Low Temp (cm3 K mol-1) | χMT at High Temp (cm3 K mol-1) | Transition Type | Reference |

|---|---|---|---|---|---|

| Fe(i4tz)62 | 223 | ~0 | ~3.4 | Gradual, Complete | |

| Fe(i3tz)62 | ~109 | >0 | ~3.6 | Incomplete | |

| [FeL]·(BF4)2 | ~180 | ~0.1 | ~3.3 | Two-step |

Spectroscopic Signatures of High-Spin (HS) and Low-Spin (LS) States (e.g., UV-Vis, Mössbauer, IR)

Spectroscopic techniques provide valuable insights into the electronic and structural changes that accompany a spin transition.

UV-Vis Spectroscopy: The electronic absorption spectra of iron(II) SCO complexes are sensitive to the spin state of the metal center. HS iron(II) complexes typically exhibit weak, broad d-d transition bands in the near-infrared region (around 900-1000 nm), corresponding to the 5T2g → 5Eg transition. acs.org In the LS state, these bands are absent, and instead, more intense metal-to-ligand charge transfer (MLCT) bands are often observed at higher energies (in the visible region). nih.gov The temperature-dependent evolution of these spectral features can be used to monitor the spin transition.

Mössbauer Spectroscopy: 57Fe Mössbauer spectroscopy is a powerful tool for distinguishing between the HS and LS states of iron(II) complexes. researchgate.net The two spin states exhibit distinct Mössbauer parameters: the isomer shift (δ) and the quadrupole splitting (ΔEQ). HS iron(II) complexes typically show larger isomer shifts (δ ≈ 0.9–1.3 mm/s) and larger quadrupole splittings (ΔEQ ≈ 2.0–3.0 mm/s) compared to their LS counterparts (δ ≈ 0.2–0.5 mm/s, ΔEQ < 1.0 mm/s). researchgate.net By recording Mössbauer spectra at different temperatures, the relative populations of the HS and LS states can be quantified.

Infrared (IR) Spectroscopy: Vibrational spectroscopy can probe the changes in bond lengths and strengths that occur during a spin transition. The transition from the LS to the HS state involves the population of anti-bonding eg* orbitals, which leads to a lengthening and weakening of the Fe-N bonds. acs.orgrsc.org This is reflected in the IR spectrum as a shift of the Fe-N stretching frequencies to lower wavenumbers. Additionally, vibrational modes of the organic ligand can also be affected by the spin state of the iron center, providing further spectroscopic markers for the spin transition.

| Technique | Parameter | High-Spin (HS) State | Low-Spin (LS) State | Reference |

|---|---|---|---|---|

| Mössbauer Spectroscopy | Isomer Shift (δ) (mm/s) | 0.9 – 1.3 | 0.2 – 0.5 | researchgate.net |

| Quadrupole Splitting (ΔEQ) (mm/s) | 2.0 – 3.0 | < 1.0 | researchgate.net | |

| UV-Vis Spectroscopy | d-d transitions | 5T2g → 5Eg (~900-1000 nm) | Absent | acs.org |

| MLCT bands | Weak | Intense (Visible region) | nih.gov | |

| IR Spectroscopy | Fe-N Stretching Frequency (cm-1) | Lower frequency | Higher frequency |

Investigation of Thermal Hysteresis Effects in SCO

Thermal hysteresis in spin crossover (SCO) compounds, particularly those derived from iron(II) tetrafluoroborate, is a hallmark of cooperative interactions within the crystal lattice. This phenomenon, where the spin transition temperature differs between the cooling and heating cycles, is crucial for potential applications in molecular switches and memory devices. nih.gov The width of the hysteresis loop (ΔT = T₁/₂↑ - T₁/₂↓) indicates the temperature range of bistability where the material can exist in either the high-spin (HS) or low-spin (LS) state.

Research into iron(II) complexes reveals a strong correlation between the molecular structure, crystal packing, and the resulting hysteresis. For instance, in a series of iron(II)-2,6-bis(1H-pyrazol-1-yl)pyridine) complexes, significant molecular reorganization and conformational switching of substituents upon spin transition were found to induce large, stable hysteresis loops. nih.gov One such complex, Fe{(bpp-COOEt)₂}₂·CH₃NO₂, demonstrated a remarkable hysteresis width of 62 K. nih.gov While not a tetrafluoroborate salt, the principles governing the hysteresis are broadly applicable.

In the context of complexes directly involving the tetrafluoroborate anion, the interplay between the iron(II) centers and their environment is critical. The compound Fe(ptz)₆₂ (where ptz = 1-propyltetrazole) is a canonical example where the spin transition can be abrupt with hysteresis, or gradual without, depending on the cooling rate, which influences the crystallographic phase. scilit.combohrium.com This sensitivity highlights the role of cooperative elastic interactions propagated through the lattice.

Studies on 1D coordination polymers also provide insight into hysteresis. By linking iron(II) SCO centers with rigid axial linkers, strong cooperative interactions can be established along the chains, leading to wide hysteresis loops. For example, a 1D polymer synthesized with 4,4'-dipyridylethyne as a linker exhibited a 73 K wide hysteresis in its first thermal cycle. nih.gov Another related complex showed a two-step spin transition, with each step having its own narrow hysteresis loop. nih.gov

The table below summarizes the hysteretic properties of several iron(II) SCO complexes, illustrating the range of behaviors observed.

| Compound | T₁/₂↓ (K) | T₁/₂↑ (K) | Hysteresis Width (ΔT, K) | Reference |

|---|---|---|---|---|

| Fe{(bpp-COOEt)₂}₂·CH₃NO₂ | ~226 | ~288 | 62 | nih.gov |

| 1D Polymer (Crystals, 1st cycle) | 204 | 277 | 73 | nih.gov |

| 1D Polymer (Annealed) | 195 | 225 | 30 | nih.gov |

| Fe(3-bpp)₂₂ | ~100.5 | ~111.5 | 11 | researchgate.net |

External Stimuli Response of SCO Materials

Beyond temperature, the spin state of iron(II) tetrafluoroborate-derived complexes can be manipulated by other external stimuli, such as light and pressure. nih.govresearchgate.net This responsiveness is fundamental to their potential use in multifunctional molecular devices.

Light-Induced Excited Spin State Trapping (LIESST)

The Light-Induced Excited Spin State Trapping (LIESST) effect is a photophysical phenomenon where a material in the LS state can be switched to a metastable HS state by irradiation with light of a specific wavelength at low temperatures. nih.govnih.gov This light-induced HS state can have a very long lifetime, on the order of days, at temperatures below approximately 20 K. nih.govbeilstein-journals.org

The archetypal compound for demonstrating LIESST is Fe(ptz)₆₂. nih.gov Upon irradiation with green light at low temperatures (e.g., 20 K), the diamagnetic LS state (S=0) is converted to the paramagnetic HS state (S=2). nih.govbeilstein-journals.org This metastable HS state can be trapped, and it relaxes back to the stable LS ground state only when the sample is heated above a characteristic thermal relaxation temperature, known as T(LIESST). researchgate.net For many complexes, the T(LIESST) value is found to be proportional to the thermal spin transition temperature (T₁/₂). researchgate.net

The LIESST effect has been observed in a wide range of iron(II) complexes. beilstein-journals.orguj.edu.pl The efficiency and relaxation dynamics depend on the specific compound and the irradiation wavelength. nih.gov In some cases, an unusually high T(LIESST) can be achieved. For example, an iron(II) complex incorporating carboxylic acid-functionalized dipyrazolylpyridine ligands exhibited a T(LIESST) of 120 K, which is exceptionally high and points towards the possibility of creating more robust photomagnetic materials. researchgate.net The observation of LIESST requires very low temperatures, often well below the boiling point of liquid nitrogen, making its characterization by techniques like single-crystal X-ray diffraction challenging but achievable with specialized equipment. uj.edu.pl

| Compound | Key LIESST Feature | T(LIESST) (K) | Reference |

|---|---|---|---|

| Fe(ptz)₆₂ | First observation of LIESST effect | ~50 | nih.gov |

| Fe(bpp-CO₂H)₂₂ | Unusually high relaxation temperature | 120 | researchgate.net |

| Solvent-free complex 1 | Metastable HS state relaxes above 65 K | 65 | researchgate.net |

Pressure Effects on Spin Transitions

Applying external pressure is another effective method to induce a spin state transition. nih.gov Pressure generally shortens the metal-ligand bond distances within the coordination sphere of the iron(II) center. nih.gov This compression increases the ligand field strength, which in turn destabilizes the high-spin state relative to the low-spin state. Consequently, the application of pressure favors the LS state. nih.gov

This principle has been experimentally confirmed in numerous studies. For iron(II) complexes that are in the HS state at ambient pressure, applying sufficient pressure can induce a complete transition to the LS state. For compounds that already exhibit a thermal SCO, pressure shifts the transition to higher temperatures. The change in the transition temperature with pressure (dT₁/₂/dP) is a key parameter that quantifies the material's sensitivity to pressure.

For example, in the coordination polymer {[FeII(pyrazole)₄]₂[NbIV(CN)₈]·4H₂O}n, which does not show SCO at ambient pressure, a complete transition to the LS state can be induced by applying about 2.5–3.0 GPa at room temperature. uj.edu.pl The study also demonstrated that at cryogenic temperatures, the pressure required to induce the SCO is lower. uj.edu.pl This ability to trigger SCO with pressure, including in materials that are otherwise inactive, highlights its utility as a fundamental stimulus for controlling molecular spin states. uj.edu.pl

Structure-Property Relationships in Spin Crossover Compounds

The SCO behavior of iron(II) tetrafluoroborate-derived complexes is exquisitely sensitive to their solid-state structure. Subtle changes in the molecular geometry, intermolecular interactions, and crystal packing can have profound effects on the transition temperature (T₁/₂), the abruptness of the transition, and the width of the thermal hysteresis loop. nih.govacs.org